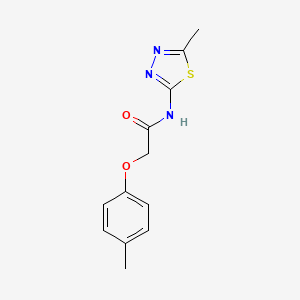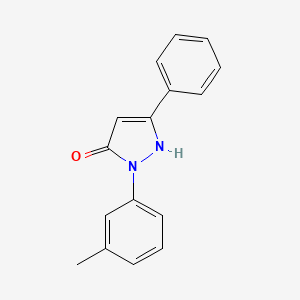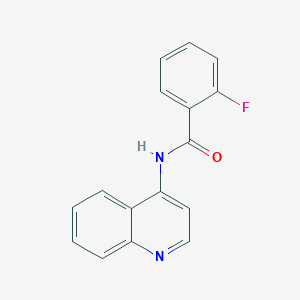![molecular formula C30H35N3O3 B12495350 Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12495350.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure moléculaire complexe, qui comprend une partie benzylpipérazine, un ester benzoïque et un groupe carbonyle lié à un cycle phényle. Sa structure unique lui permet de participer à une variété de réactions chimiques et en fait un composé précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
-
Formation de l'acide 4-(4-benzylpipérazin-1-yl)benzoïque : Cette étape implique la réaction de la 4-benzylpipérazine avec l'acide 4-chlorobenzoïque en présence d'une base comme le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique polaire comme le diméthylformamide à des températures élevées (80-100 °C).
-
Couplage avec l'isocyanate de 4-(propan-2-yl)phényle : L'acide 4-(4-benzylpipérazin-1-yl)benzoïque résultant est ensuite mis à réagir avec l'isocyanate de 4-(propan-2-yl)phényle pour former le dérivé urée correspondant. Cette réaction est généralement effectuée sous atmosphère inerte en utilisant un solvant comme le dichlorométhane à température ambiante.
-
Estérification : L'étape finale consiste à estérifier le groupe acide carboxylique avec de l'éthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction est généralement réalisée sous reflux pour obtenir le benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) peut subir différents types de réactions chimiques, notamment :
-
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome. L'oxydation cible généralement la position benzylique ou le cycle pipérazine, conduisant à la formation de cétones ou de N-oxydes correspondants.
-
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium. Ces réactions peuvent réduire le groupe carbonyle en alcool ou le groupe nitro (si présent) en amine.
-
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à la position benzylique. Les réactifs courants incluent les halogénoalcanes et les nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en solution aqueuse, trioxyde de chrome dans l'acide acétique.
Réduction : Hydrure de lithium et d'aluminium dans le tétrahydrofurane, borohydrure de sodium dans le méthanol.
Substitution : Halogénoalcanes en présence d'une base comme l'hydrure de sodium, amines dans des solvants polaires comme le diméthylsulfoxyde.
Principaux produits formés
Oxydation : Formation de cétones ou de N-oxydes.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés benzyliques substitués.
Applications de la recherche scientifique
Le benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) a un large éventail d'applications de recherche scientifique, notamment :
-
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes et voies de réaction.
-
Biologie : Étudié pour son potentiel de ligand pour diverses cibles biologiques, y compris les récepteurs et les enzymes. Il peut être utilisé dans des études liées aux interactions médicament-récepteur et à l'inhibition enzymatique.
-
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux produits pharmaceutiques. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un candidat pour la découverte et le développement de médicaments.
-
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques peuvent être exploitées pour le développement de nouveaux matériaux dotés de fonctionnalités spécifiques.
Mécanisme d'action
Le mécanisme d'action du benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité. La partie benzylpipérazine est connue pour interagir avec les récepteurs de la sérotonine et de la dopamine, ce qui peut influencer les voies de signalisation des neurotransmetteurs. De plus, le groupe carbonyle peut former des liaisons hydrogène avec les résidus d'acides aminés dans le site actif des enzymes, conduisant à l'inhibition ou à l'activation de l'activité enzymatique.
Applications De Recherche Scientifique
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate has a wide range of scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : Investigated for its potential as a ligand for various biological targets, including receptors and enzymes. It can be used in studies related to drug-receptor interactions and enzyme inhibition.
-
Medicine: : Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
-
Industry: : Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially influencing neurotransmitter signaling pathways. Additionally, the carbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
Le benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) peut être comparé à d'autres composés similaires, tels que :
-
Benzoate d'éthyle 4-(4-méthylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe benzyle sur le cycle pipérazine. Ce composé peut avoir une activité biologique et une réactivité chimique différentes.
-
Benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(méthyl)phényl]carbonyl}amino) : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe isopropyle sur le cycle phényle. Ce composé peut présenter des propriétés pharmacocinétiques différentes.
-
Analogues du benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) : Divers analogues avec des modifications des parties benzylpipérazine ou benzoate. Ces analogues peuvent être synthétisés pour explorer les relations structure-activité et optimiser l'activité biologique.
Le benzoate d'éthyle 4-(4-benzylpipérazin-1-yl)-3-({[4-(propan-2-yl)phényl]carbonyl}amino) se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C30H35N3O3 |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H35N3O3/c1-4-36-30(35)26-14-15-28(33-18-16-32(17-19-33)21-23-8-6-5-7-9-23)27(20-26)31-29(34)25-12-10-24(11-13-25)22(2)3/h5-15,20,22H,4,16-19,21H2,1-3H3,(H,31,34) |
Clé InChI |
ANULNORHJWTNMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-1-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495273.png)

![4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495285.png)
![N,2,4,6-tetramethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12495289.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12495298.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B12495305.png)
![4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B12495307.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495316.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495317.png)
![2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12495327.png)


